molecular formula C11H25N3 B7928210 N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,2-diamine

N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,2-diamine

Cat. No.: B7928210
M. Wt: 199.34 g/mol
InChI Key: KMHWWVONTWGTET-UHFFFAOYSA-N
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Description

N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,2-diamine is an organic compound that features a cyclohexane ring substituted with an aminoethyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of cyclohexane-1,2-diamine attacks the electrophilic carbon of the chloroethylamine, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,2-diamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction typically produces amines.

Scientific Research Applications

N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclohexane ring provides structural rigidity, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)piperazine: This compound has a similar aminoethyl group but features a piperazine ring instead of a cyclohexane ring.

    Tris(2-aminoethyl)amine: This compound contains three aminoethyl groups attached to a central nitrogen atom, providing a different structural framework.

Uniqueness

N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,2-diamine is unique due to its combination of a cyclohexane ring with an aminoethyl group and three methyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2-N-(2-aminoethyl)-1-N,1-N,2-N-trimethylcyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-13(2)10-6-4-5-7-11(10)14(3)9-8-12/h10-11H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHWWVONTWGTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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